molecular formula C3H3F3O3S B8549994 Trifluoromethylsulfinylacetic acid

Trifluoromethylsulfinylacetic acid

Cat. No.: B8549994
M. Wt: 176.12 g/mol
InChI Key: OHDAVEJIUHVHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethylsulfinylacetic acid (CF₃S(O)CH₂COOH) is a fluorinated organic compound characterized by a trifluoromethylsulfinyl group (–SO–CF₃) attached to an acetic acid backbone. It is synthesized via hydrogen peroxide oxidation of trifluoromethylmercaptoacetic acid (CF₃SHCH₂COOH) . This compound is pivotal in pharmaceutical chemistry, particularly in synthesizing cephalosporin antibiotics. Its sulfinyl group enhances electrophilicity, facilitating nucleophilic acylation reactions with amino groups in cephalosporin intermediates, thereby conferring broad-spectrum antibacterial activity against Gram-positive and Gram-negative organisms .

Properties

Molecular Formula

C3H3F3O3S

Molecular Weight

176.12 g/mol

IUPAC Name

2-(trifluoromethylsulfinyl)acetic acid

InChI

InChI=1S/C3H3F3O3S/c4-3(5,6)10(9)1-2(7)8/h1H2,(H,7,8)

InChI Key

OHDAVEJIUHVHDD-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)S(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Trifluoromethyl-Substituted Phenylacetic Acids

Several phenylacetic acid derivatives with trifluoromethyl substituents are structurally related but differ in substitution patterns and applications:

Compound Name CAS No. Molecular Formula Key Features Applications
Trifluoromethylsulfinylacetic acid - C₃H₃F₃O₃S –SO–CF₃ group; high electrophilicity Cephalosporin antibiotic synthesis
3-(Trifluoromethyl)phenylacetic acid 351-35-9 C₉H₇F₃O₂ –CF₃ at meta position on phenyl ring Pharmaceutical intermediates
2-(Trifluoromethyl)phenylacetic acid 3038-48-0 C₉H₇F₃O₂ –CF₃ at ortho position on phenyl ring Agrochemical synthesis
4-(Trifluoromethyl)phenylacetic acid 32857-62-8 C₉H₇F₃O₂ –CF₃ at para position on phenyl ring Material science intermediates
3-Methoxy-5-(trifluoromethyl)phenylacetic acid 916421-04-0 C₁₀H₉F₃O₃ –OCH₃ and –CF₃ substituents; enhanced steric hindrance Specialty chemical synthesis
3-Fluoro-5-(trifluoromethyl)phenylacetic acid - C₉H₅F₄O₂ –F and –CF₃ substituents; increased electronegativity Drug discovery (enzyme inhibition)

Key Observations :

  • Positional Isomerism : The position of the –CF₃ group on the phenyl ring (ortho, meta, para) influences electronic distribution and steric effects, altering reactivity in coupling reactions .
  • Functional Group Effects : Methoxy (–OCH₃) or fluoro (–F) substituents modify acidity and hydrogen-bonding capacity. For example, 3-Methoxy-5-(trifluoromethyl)phenylacetic acid has a pKa ~2.8, compared to ~2.5 for unsubstituted analogs .

Trifluoroacetic Acid (TFA) and Trifluoromethanesulfonic Acid (TFMSA)

Compound Name CAS No. Molecular Formula Acidity (pKa) Key Features Applications
Trifluoroacetic acid 76-05-1 C₂HF₃O₂ 0.23 Strong acid; polar aprotic solvent Peptide synthesis, catalyst
Trifluoromethanesulfonic acid 1493-13-6 CF₃SO₃H -12.4 Superacid; thermal stability Friedel-Crafts catalyst, electrolytes
This compound - C₃H₃F₃O₃S ~1.5 (estimated) Moderate acidity; sulfinyl reactivity Antibiotic synthesis

Key Observations :

  • Acidity : TFMSA is a superacid (pKa -12.4), while TFA (pKa 0.23) and this compound (estimated pKa ~1.5) are weaker but still stronger than acetic acid (pKa 4.76) .
  • Reactivity : The sulfinyl group in this compound enables unique reactivity in acylations, unlike TFA or TFMSA, which are primarily used as solvents or catalysts .

Pharmaceutical Relevance

  • This compound is critical in synthesizing cephalosporins like 7-trifluoromethylsulfinylacetamido-3-cephem-4-carboxylic acid derivatives, which exhibit potent antibacterial activity .
  • Comparative Efficacy : Derivatives like 3-(Trifluoromethyl)phenylacetic acid are less effective in antibiotic synthesis but serve as intermediates in anti-inflammatory drugs .

Electronic and Steric Effects

  • The –SO–CF₃ group in this compound enhances electrophilicity compared to –CF₃-substituted phenylacetic acids, enabling efficient acylation under mild conditions .
  • Steric hindrance in 3-Methoxy-5-(trifluoromethyl)phenylacetic acid reduces reaction rates in SN2 mechanisms compared to unsubstituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.